molecular formula C17H13Cl2N3O2S B11629699 (2E)-5-(2,3-dichlorobenzyl)-2-[(2E)-(2-hydroxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one

(2E)-5-(2,3-dichlorobenzyl)-2-[(2E)-(2-hydroxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one

Cat. No.: B11629699
M. Wt: 394.3 g/mol
InChI Key: YEXLYAOBQPXVBP-AWQFTUOYSA-N
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Description

(2E)-5-(2,3-dichlorobenzyl)-2-[(2E)-(2-hydroxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a dichlorobenzyl group, and a hydroxybenzylidene hydrazinylidene moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-5-(2,3-dichlorobenzyl)-2-[(2E)-(2-hydroxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one typically involves multiple steps. One common method includes the condensation of 2,3-dichlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with chloroacetic acid to yield the thiazolidinone ring. The final step involves the reaction of the thiazolidinone with salicylaldehyde under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-5-(2,3-dichlorobenzyl)-2-[(2E)-(2-hydroxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzyl group, with reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Sodium methoxide, potassium cyanide; reactions are often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution can result in various substituted derivatives.

Scientific Research Applications

(2E)-5-(2,3-dichlorobenzyl)-2-[(2E)-(2-hydroxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (2E)-5-(2,3-dichlorobenzyl)-2-[(2E)-(2-hydroxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it may interact with cellular signaling pathways, inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-5-(2,3-dichlorobenzyl)-2-[(2E)-(2-hydroxybenzylidene)hydrazinylidene]-1,3-thiazolidin-2-one
  • (2E)-5-(2,3-dichlorobenzyl)-2-[(2E)-(2-hydroxybenzylidene)hydrazinylidene]-1,3-thiazolidin-3-one

Uniqueness

The uniqueness of (2E)-5-(2,3-dichlorobenzyl)-2-[(2E)-(2-hydroxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one lies in its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable subject for further research and development.

Properties

Molecular Formula

C17H13Cl2N3O2S

Molecular Weight

394.3 g/mol

IUPAC Name

(2E)-5-[(2,3-dichlorophenyl)methyl]-2-[(E)-(2-hydroxyphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H13Cl2N3O2S/c18-12-6-3-5-10(15(12)19)8-14-16(24)21-17(25-14)22-20-9-11-4-1-2-7-13(11)23/h1-7,9,14,23H,8H2,(H,21,22,24)/b20-9+

InChI Key

YEXLYAOBQPXVBP-AWQFTUOYSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/N=C/2\NC(=O)C(S2)CC3=C(C(=CC=C3)Cl)Cl)O

Canonical SMILES

C1=CC=C(C(=C1)C=NN=C2NC(=O)C(S2)CC3=C(C(=CC=C3)Cl)Cl)O

Origin of Product

United States

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